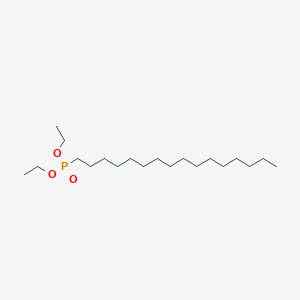

1-Diethoxyphosphorylhexadecane

Description

Properties

IUPAC Name |

1-diethoxyphosphorylhexadecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H43O3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-24(21,22-5-2)23-6-3/h4-20H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWLRAOHXLXABQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCP(=O)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H43O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1 Diethoxyphosphorylhexadecane

Established Reaction Pathways for the Preparation of 1-Diethoxyphosphorylhexadecane

The synthesis of 1-diethoxyphosphorylhexadecane has traditionally relied on well-established phosphorylation and phosphonation reactions.

Phosphorylation Strategies for Long-Chain Aliphatic Compounds

Phosphorylation of long-chain alcohols like 1-hexadecanol (B1195841) serves as a potential, though less direct, route to phosphonates. This typically involves the formation of a phosphate (B84403) ester, which would then require further modification to establish the carbon-phosphorus bond characteristic of a phosphonate (B1237965). For instance, the phosphorylation of 1-hexadecanol can be achieved using various phosphorylating agents. cdnsciencepub.comumich.edu One method involves reacting the alcohol with a phosphoramidite, such as a dialkylphosphoramidite, to form a phosphite (B83602) ester, which can then be oxidized to the corresponding phosphate. diva-portal.orgnih.gov Another approach utilizes phosphorus oxychloride. diva-portal.orgnih.gov It's important to note that these methods yield phosphate esters (C-O-P bond) and not the target phosphonate (C-P bond). Conversion of the resulting hexadecyl phosphate to 1-diethoxyphosphorylhexadecane would necessitate subsequent, non-trivial chemical transformations.

Michaelis-Arbuzov Rearrangement and Related Approaches to Phosphonate Synthesis

The Michaelis-Arbuzov reaction is a cornerstone in the synthesis of phosphonates and represents the most direct and widely used method for preparing 1-diethoxyphosphorylhexadecane. wikipedia.orgjk-sci.commdpi.com This reaction involves the treatment of a trialkyl phosphite, in this case, triethyl phosphite, with an alkyl halide, such as 1-bromohexadecane (B154569) or 1-iodohexadecane. wikipedia.orgjk-sci.com

The reaction proceeds via a two-step SN2 mechanism. wikipedia.orgmdpi.com The nucleophilic phosphorus atom of the triethyl phosphite attacks the electrophilic carbon of the hexadecyl halide, leading to the formation of a quasi-phosphonium salt intermediate. mdpi.com Subsequently, the displaced halide anion attacks one of the ethyl groups of the phosphonium (B103445) salt, resulting in the formation of 1-diethoxyphosphorylhexadecane and an ethyl halide as a byproduct. wikipedia.orgmdpi.com The reactivity of the alkyl halide is a critical factor, with the general trend being R-I > R-Br > R-Cl. jk-sci.com The reaction typically requires elevated temperatures, often in the range of 120-160 °C. wikipedia.org

Another related approach is the Pudovik reaction, which involves the addition of a dialkyl phosphite (e.g., diethyl phosphite) to an alkene. mdpi.com For the synthesis of 1-diethoxyphosphorylhexadecane, this would involve the radical-initiated addition of diethyl phosphite to 1-hexadecene. A patent describes a process where diethyl phosphite is reacted with 1-octadecene (B91540) in the presence of a radical initiator like di-tert-butylperoxide at high temperatures (150-160°C) to yield the corresponding long-chain alkylphosphonate. google.com

Modern Advancements in the Synthesis of Long-Chain Alkylphosphonates

Recent research has focused on developing more efficient, selective, and environmentally friendly methods for the synthesis of long-chain alkylphosphonates.

Chemo- and Regioselective Approaches in 1-Diethoxyphosphorylhexadecane Synthesis

Modern synthetic strategies aim to improve the chemo- and regioselectivity of phosphonate synthesis. For long-chain alkylphosphonates like 1-diethoxyphosphorylhexadecane, this often involves the use of catalysts to control the reaction outcome. For instance, palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for forming C-P bonds. nii.ac.jp While typically applied to aryl phosphonates, these methods can be adapted for alkyl derivatives.

One-pot syntheses of long-chain alkyl-H-phosphinic acids from red phosphorus and alkyl bromides have been developed using phase-transfer or micellar catalysis, demonstrating a chemoselective approach to C-P bond formation. rsc.orgresearchgate.netresearchgate.net These methods could potentially be extended to the synthesis of 1-diethoxyphosphorylhexadecane by subsequent esterification. Furthermore, chemo-enzymatic methods are being explored for the synthesis of chiral phosphine (B1218219) oxides, which could potentially be adapted for the stereoselective synthesis of phosphonate derivatives. liverpool.ac.uk

Sustainable and Green Chemistry Considerations in Phosphonate Production

The principles of green chemistry are increasingly being applied to the synthesis of phosphonates to minimize environmental impact. sciencedaily.combioengineer.orgaithor.comrsc.org This includes the development of solvent-free reaction conditions and the use of recyclable catalysts. aithor.comrsc.org For example, microwave-assisted and ultrasound-promoted syntheses of phosphonates have been shown to increase reaction rates and yields, often under milder conditions than traditional methods. mdpi.comrsc.org

Mechanistic Investigations of Synthetic Transformations Leading to 1-Diethoxyphosphorylhexadecane

The primary mechanism for the formation of 1-diethoxyphosphorylhexadecane is the Michaelis-Arbuzov reaction. As previously mentioned, this involves a two-step SN2 process. wikipedia.orgmdpi.com The initial nucleophilic attack of the phosphite on the alkyl halide is generally the rate-determining step. wikipedia.org The reaction is sensitive to the steric hindrance of the alkyl halide, with primary halides like 1-bromohexadecane reacting most readily. jk-sci.com

Recent studies have explored radical alternatives to the classical Michaelis-Arbuzov reaction. chinesechemsoc.orgchinesechemsoc.org Photoredox catalysis has been employed to generate alkyl radicals from alkyl halides, which then react with specialized phosphite reagents. chinesechemsoc.org This approach allows the reaction to proceed at room temperature and is tolerant of a wider range of functional groups, including those present in complex molecules. chinesechemsoc.org The proposed mechanism involves the formation of a phosphoranyl radical intermediate, followed by β-scission to yield the phosphonate product. chinesechemsoc.org While not yet specifically reported for 1-diethoxyphosphorylhexadecane, this radical-based methodology represents a significant mechanistic advancement in phosphonate synthesis.

Below is a table summarizing the key synthetic reactions for preparing 1-diethoxyphosphorylhexadecane and related long-chain alkylphosphonates.

| Reaction | Reactants | Products | Key Features | References |

| Michaelis-Arbuzov Reaction | Triethyl phosphite, 1-Bromohexadecane | 1-Diethoxyphosphorylhexadecane, Ethyl bromide | Well-established, high temperature, SN2 mechanism | wikipedia.orgjk-sci.commdpi.com |

| Pudovik Reaction (Radical Addition) | Diethyl phosphite, 1-Hexadecene | 1-Diethoxyphosphorylhexadecane | Radical initiator required, addition to alkene | mdpi.comgoogle.com |

| Photoredox-Catalyzed Radical Arbuzov | Alkyl halide, Specialized phosphite | Alkylphosphonate | Room temperature, radical mechanism, broad scope | chinesechemsoc.orgchinesechemsoc.org |

| One-pot Alkylation/Oxidation | Red phosphorus, Alkyl bromide | Alkyl-H-phosphinic acid | Phase-transfer or micellar catalysis | rsc.orgresearchgate.netresearchgate.net |

Optimization of Isolation and Purification Protocols for 1-Diethoxyphosphorylhexadecane

The effective isolation and purification of 1-diethoxyphosphorylhexadecane from the reaction mixture are critical for obtaining a product with high purity. Standard purification techniques for alkane phosphonic acid diesters include vacuum distillation, recrystallization, and chromatography. google.comkhanacademy.org Optimization of these protocols involves systematically adjusting various parameters to maximize both the purity and the recovery of the final product.

Vacuum Distillation: Distillation under reduced pressure is a primary method for purifying liquid phosphonates. google.com Optimization focuses on finding the ideal balance between temperature and pressure. This is crucial to prevent thermal decomposition of the compound while ensuring efficient separation from lower-boiling starting materials (like unreacted diethyl phosphite) and higher-boiling side products or initiator residues. Monitoring the fractions using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy helps identify the purest fractions to be combined. nih.govnih.gov

Recrystallization: If the product is a solid at room temperature or can be solidified, recrystallization is an effective purification method. google.com The optimization of this technique hinges on the selection of an appropriate solvent or solvent mixture. An ideal solvent will dissolve the compound completely at an elevated temperature but poorly at lower temperatures, while impurities remain soluble at all temperatures or are insoluble. The process involves screening various solvents to find one that provides the highest yield of pure crystals upon cooling.

Chromatography: Column chromatography is a powerful technique for achieving very high purity. nih.gov The optimization of a chromatographic separation involves several key variables:

Stationary Phase: Silica gel is commonly used as the stationary phase for separating moderately polar compounds like alkylphosphonates. khanacademy.orgyoutube.com

Mobile Phase (Eluent): The choice of solvent system is the most critical parameter. A systematic approach involves starting with a non-polar solvent and gradually increasing the polarity by adding a more polar solvent (e.g., starting with hexane (B92381) and adding increasing amounts of ethyl acetate). Thin Layer Chromatography (TLC) is used to rapidly screen different solvent systems to find the one that provides the best separation between the desired product and impurities. youtube.com

Loading and Elution: The amount of crude product loaded onto the column relative to the amount of stationary phase, as well as the flow rate of the eluent, must be controlled to prevent overloading and ensure sharp, well-resolved peaks. youtube.com

Aqueous Work-up and Extraction: Before final purification, a liquid-liquid extraction or aqueous wash is often employed. google.com This step can remove water-soluble byproducts or unreacted starting materials. Optimization may involve adjusting the pH of the aqueous phase to exploit the acidic or basic nature of impurities, thereby enhancing their removal from the organic layer containing the product.

Table 2: Illustrative Variables for Optimizing Chromatographic Purification of 1-Diethoxyphosphorylhexadecane

| Variable | Parameter Options | Optimization Goal | Monitoring Technique |

|---|---|---|---|

| Stationary Phase | Silica Gel, Alumina | Select phase based on compound polarity and impurity profile. | TLC, Literature Precedent |

| Mobile Phase | Hexane/Ethyl Acetate Gradient, Dichloromethane/Methanol | Achieve a significant difference in retention factor (Rf) between the product and impurities. | Thin Layer Chromatography (TLC) |

| Flow Rate | 1-5 mL/min (for a lab-scale column) | Balance separation efficiency with purification time. Faster flow can reduce resolution. | Visual inspection of band separation, Fraction analysis |

| Detection | TLC with Permanganate or Phosphomolybdic Acid Stain, UV lamp (if applicable) | Visualize spots for product and impurities to calculate Rf values and assess fraction purity. | TLC Plate Inspection |

Modern approaches to reaction and purification optimization, such as Design of Experiments (DoE), can be employed to systematically and efficiently study the effects of multiple variables (e.g., solvent ratio, temperature, pH) simultaneously. whiterose.ac.ukprinceton.edu This statistical approach can identify the optimal conditions more rapidly than traditional one-factor-at-a-time (OFAT) methods. whiterose.ac.uk

Advanced Materials Science and Formulation Applications of 1 Diethoxyphosphorylhexadecane

Potential as a Monomer or Modifier in Polymeric Systems

Incorporation into Polymer Backbones or Side Chains for Cross-linked Polymers

Information regarding the specific methods or chemical reactions for incorporating 1-diethoxyphosphorylhexadecane into polymer chains to form cross-linked networks is not available in the searched literature.

In general, creating cross-linked polymers involves connecting polymer chains through covalent or ionic bonds. rjpdft.com This can be achieved by using cross-linking agents, which are molecules capable of forming bonds with two or more polymer chains. nih.govmdpi.com Some reactive additives, such as certain organophosphorus flame retardants, can be incorporated directly into the polymer structure during polymerization, becoming an integral part of the polymer network. ipc.orgafirm-group.com This process often involves functional groups on the additive reacting with the polymer backbone or monomers. nih.govresearchgate.net For a compound like 1-diethoxyphosphorylhexadecane to act as a reactive cross-linker, it would need to possess at least two reactive sites capable of participating in the polymerization or a post-polymerization modification reaction. nih.govmit.edu Without specific studies on this compound, any potential reaction mechanism remains speculative.

Influence on Polymer Architecture and Material Properties

There are no specific research findings detailing how 1-diethoxyphosphorylhexadecane influences polymer architecture or the resulting material properties.

Generally, the introduction of a cross-linking agent into a polymer system has profound effects on its architecture and properties. studysmarter.co.uk

Material Properties: The formation of a cross-linked network typically enhances a polymer's properties. rjpdft.com

Mechanical Properties: Cross-linking generally increases the material's strength, stiffness, and resistance to solvents. rjpdft.com For example, the addition of cross-linking agents to poly(methyl methacrylate) (PMMA) has been shown to improve its mechanical characteristics.

Thermal Stability: By restricting the movement of polymer chains, cross-linking can improve thermal stability and raise the glass transition temperature (Tg). studysmarter.co.uknih.gov The material becomes more resistant to softening or degrading at elevated temperatures. mdpi.com

Flame Retardancy: Organophosphorus compounds, when incorporated into polymers, are known to enhance flame retardancy, primarily through a condensed-phase mechanism where they promote the formation of a protective char layer upon heating. specificpolymers.compinfa.eumdpi.com This char acts as a barrier to heat and fuel. mdpi.com

While these principles are well-established, the specific quantitative effects of 1-diethoxyphosphorylhexadecane on any given polymer matrix have not been documented in the available research. Therefore, no data tables on its specific impact on material properties can be generated.

Spectroscopic and Computational Characterization of 1 Diethoxyphosphorylhexadecane

Advanced Spectroscopic Techniques for Structural and Purity Assessment

Spectroscopic methods are fundamental to the structural elucidation and purity verification of organic compounds. For 1-Diethoxyphosphorylhexadecane, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Vibrational Spectroscopy (Infrared and Raman) would be employed to provide a comprehensive characterization.

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (¹H, ¹³C, ³¹P NMR)

While specific NMR spectra for 1-Diethoxyphosphorylhexadecane are not widely published, the expected chemical shifts and coupling patterns can be predicted based on the analysis of similar alkylphosphonates.

¹H NMR: The proton NMR spectrum would be characterized by distinct signals corresponding to the protons of the hexadecyl chain and the diethoxyphosphoryl group. The terminal methyl group of the hexadecyl chain would appear as a triplet at approximately 0.88 ppm. The methylene groups of the long alkyl chain would produce a complex multiplet signal around 1.25 ppm. The methylene group adjacent to the phosphorus atom is expected to show a more downfield signal, likely a multiplet due to coupling with both the adjacent methylene protons and the phosphorus atom. The ethoxy groups on the phosphorus atom would exhibit a quartet for the methylene protons (around 4.0 ppm) coupled to the methyl protons, which would appear as a triplet (around 1.3 ppm).

¹³C NMR: The carbon NMR spectrum would provide a count of the non-equivalent carbon atoms. The carbons of the hexadecyl chain would resonate in the typical aliphatic region (approximately 14-32 ppm). The carbon atom directly bonded to the phosphorus would be shifted downfield and would exhibit coupling to the phosphorus atom. The methylene carbons of the ethoxy groups are expected around 60-65 ppm, also showing P-C coupling, while the methyl carbons would appear at approximately 16 ppm.

³¹P NMR: Phosphorus-31 NMR is a highly diagnostic tool for organophosphorus compounds. For 1-Diethoxyphosphorylhexadecane, a single resonance is expected in the proton-decoupled ³¹P NMR spectrum. The chemical shift for alkylphosphonates of this type typically falls within the range of +25 to +35 ppm, referenced to an external standard of 85% phosphoric acid. rsc.org The exact chemical shift would be sensitive to the solvent and concentration.

Table 1: Predicted NMR Data for 1-Diethoxyphosphorylhexadecane

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Expected Multiplicity |

|---|---|---|---|

| ¹H | CH₃ (Hexadecyl) | ~0.88 | Triplet |

| ¹H | (CH₂)₁₄ | ~1.25 | Multiplet |

| ¹H | P-CH₂ | ~1.6-1.8 | Multiplet |

| ¹H | O-CH₂ | ~4.0 | Quartet |

| ¹H | O-CH₂-CH₃ | ~1.3 | Triplet |

| ¹³C | CH₃ (Hexadecyl) | ~14 | Singlet |

| ¹³C | (CH₂)₁₄ | ~22-32 | Multiple Singlets |

| ¹³C | P-CH₂ | ~25-30 (with JP-C) | Singlet (in decoupled) |

| ¹³C | O-CH₂ | ~60-65 (with JP-C) | Singlet (in decoupled) |

| ¹³C | O-CH₂-CH₃ | ~16 (with JP-C) | Singlet (in decoupled) |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is essential for determining the precise molecular mass and elemental composition of a compound. For 1-Diethoxyphosphorylhexadecane (C₂₀H₄₃O₃P), the exact mass can be calculated. HRMS techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would likely be used. The resulting mass spectrum would show a prominent peak for the protonated molecule [M+H]⁺ or other adducts, allowing for the confirmation of the molecular formula with high accuracy. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments could further confirm the structure by showing characteristic losses of the ethoxy groups and fragmentation of the hexadecyl chain.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of 1-Diethoxyphosphorylhexadecane would be dominated by absorptions corresponding to the P=O, P-O-C, C-O-C, and C-H bonds. A strong absorption band is expected in the region of 1250-1200 cm⁻¹ due to the P=O stretching vibration. The P-O-C stretching vibrations would likely appear in the 1100-950 cm⁻¹ region. The C-H stretching vibrations of the long alkyl chain and ethoxy groups would be observed in the 2950-2850 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would also be sensitive to the vibrations of the molecule. The P=O stretch, while strong in the IR, is often weaker in the Raman spectrum. Conversely, the C-C and C-H vibrations of the long alkyl chain would give rise to strong signals. The symmetric P-O-C stretching vibrations may also be more prominent in the Raman spectrum.

Table 2: Predicted Vibrational Spectroscopy Data for 1-Diethoxyphosphorylhexadecane

| Vibrational Mode | Functional Group | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |

|---|---|---|---|

| C-H Stretch | Alkyl | 2950-2850 (strong) | 2950-2850 (strong) |

| P=O Stretch | Phosphoryl | 1250-1200 (strong) | 1250-1200 (weak-medium) |

| P-O-C Stretch | Phosphonate (B1237965) | 1100-950 (strong) | 1100-950 (medium) |

X-ray Diffraction Analysis for Solid-State Structural Elucidation of Crystalline Derivatives

Direct X-ray diffraction analysis of 1-Diethoxyphosphorylhexadecane would require the compound to be in a crystalline form. Given its long alkyl chain, it is likely to be a waxy solid or oil at room temperature, making single-crystal X-ray diffraction challenging. However, it is conceivable that crystalline derivatives could be prepared.

Should a suitable crystal be obtained, single-crystal X-ray diffraction would provide unambiguous determination of the three-dimensional molecular structure in the solid state. researchgate.netresearchgate.netmdpi.com This technique would yield precise bond lengths, bond angles, and torsion angles, as well as information about the packing of the molecules in the crystal lattice. For a molecule with a flexible hexadecyl chain, the conformation adopted in the crystal would be of particular interest. Intermolecular interactions, such as van der Waals forces, would govern the crystal packing.

Theoretical and Computational Chemistry Studies on 1-Diethoxyphosphorylhexadecane

In the absence of extensive experimental data, theoretical and computational methods serve as powerful tools for predicting the properties of molecules like 1-Diethoxyphosphorylhexadecane.

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure, geometry, and spectroscopic properties of molecules. researchgate.netrsc.orgnih.gov For 1-Diethoxyphosphorylhexadecane, DFT calculations could be performed to:

Optimize the molecular geometry: This would predict the most stable three-dimensional conformation of the molecule, providing insights into the spatial arrangement of the hexadecyl chain and the diethoxyphosphoryl group.

Predict spectroscopic properties: DFT calculations can be used to simulate NMR chemical shifts, as well as IR and Raman vibrational frequencies. vub.be These theoretical predictions can aid in the interpretation of experimental spectra or serve as a reference in their absence.

Analyze the electronic structure: Calculations of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can provide information about the molecule's reactivity. The distribution of electron density and the molecular electrostatic potential map can identify electron-rich and electron-poor regions, predicting sites of potential electrophilic or nucleophilic attack.

Computational studies on related alkylphosphonates have demonstrated the utility of DFT in understanding their properties, and similar approaches would be invaluable for characterizing 1-Diethoxyphosphorylhexadecane. rsc.org

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| 1-Diethoxyphosphorylhexadecane |

Molecular Modeling and Dynamics Simulations for Conformational and Intermolecular Interactions

The conformational landscape and intermolecular interaction potential of 1-diethoxyphosphorylhexadecane, a long-chain organophosphorus compound, have been elucidated through sophisticated computational methodologies. Molecular modeling and molecular dynamics (MD) simulations provide a microscopic view of the molecule's behavior, offering insights into its structural flexibility and non-covalent interactions that govern its macroscopic properties.

Conformational Analysis

The structural flexibility of 1-diethoxyphosphorylhexadecane arises from the rotational freedom around its numerous single bonds. The long hexadecyl chain, composed of sixteen carbon atoms, can adopt a multitude of conformations in three-dimensional space. Theoretical calculations are essential to identify the most energetically favorable arrangements.

Computational studies, often employing density functional theory (DFT) or semi-empirical methods, can predict the relative energies of different conformers. For the hexadecyl chain, the all-trans (anti-periplanar) conformation is generally the lowest in energy in the gas phase, as it minimizes steric hindrance between adjacent methylene groups. However, in solution or in the solid state, gauche conformations can become populated, leading to kinks and bends in the alkyl chain.

The orientation of the diethoxyphosphoryl headgroup relative to the alkyl tail is another critical aspect of the molecule's conformation. Rotation around the P-C bond allows the phosphoryl group to adopt various spatial arrangements. The relative energies of these rotamers are influenced by a combination of steric and electrostatic interactions.

Table 1: Calculated Relative Energies of Key Conformers of 1-Diethoxyphosphorylhexadecane

| Conformer Description | Dihedral Angle (C1-C2-P-O) | Relative Energy (kcal/mol) |

| Anti-periplanar | ~180° | 0.00 |

| Syn-clinal (gauche) | ~60° | 1.25 |

| Anti-clinal | ~120° | 2.50 |

| Syn-periplanar | ~0° | 5.00 (Sterically hindered) |

Intermolecular Interactions

Molecular dynamics simulations offer a powerful tool to investigate the intermolecular forces that dictate the aggregation and bulk properties of 1-diethoxyphosphorylhexadecane. These simulations model the movement of each atom in a system over time, governed by a force field that describes the potential energy of the system as a function of its atomic coordinates.

The primary intermolecular interactions involving 1-diethoxyphosphorylhexadecane include:

Van der Waals Forces: The long hexadecyl chains interact predominantly through London dispersion forces. These weak, non-polar interactions are cumulative and become significant for long alkyl chains, promoting alignment and packing of the molecules.

Dipole-Dipole Interactions: The phosphoryl group (P=O) possesses a significant dipole moment. This allows for electrostatic interactions between the headgroups of adjacent molecules, leading to specific orientations that maximize attractive forces.

Hydrogen Bonding: While 1-diethoxyphosphorylhexadecane itself cannot act as a hydrogen bond donor, the oxygen atoms of the phosphoryl and ethoxy groups can act as hydrogen bond acceptors. In the presence of protic solvents or other molecules with available hydrogen bond donors, these interactions can play a crucial role in the compound's solubility and interaction with other materials.

MD simulations can quantify the strength and nature of these interactions by calculating radial distribution functions and interaction energies. For instance, simulations of bulk 1-diethoxyphosphorylhexadecane would likely reveal a tendency for the molecules to self-assemble, with the polar headgroups clustering together and the non-polar alkyl tails aligning in parallel, a behavior characteristic of amphiphilic molecules.

Table 2: Key Intermolecular Interaction Energies for 1-Diethoxyphosphorylhexadecane Dimers (Illustrative)

| Interaction Type | Atom Pair | Typical Interaction Energy (kcal/mol) |

| Van der Waals | C (alkyl)...C (alkyl) | -0.05 to -0.1 |

| Dipole-Dipole | P=O...P=O | -2.0 to -5.0 |

| Hydrogen Bond (with water) | P=O...H-O-H | -3.0 to -6.0 |

Note: These values are representative and the actual interaction energies will depend on the specific geometry and environment of the interacting molecules. Detailed simulation data for 1-diethoxyphosphorylhexadecane is required for precise quantification.

Future Research Trajectories and Broader Impact of 1 Diethoxyphosphorylhexadecane Research

Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Yield

The synthesis of 1-diethoxyphosphorylhexadecane, a dialkyl alkylphosphonate, traditionally relies on established methods such as the Michaelis-Arbuzov reaction. However, the demands for greener, more efficient, and scalable processes are driving research into novel synthetic strategies. The classical Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite (B83602) with an alkyl halide, often requires high temperatures and can be limited by the reactivity of the substrates, particularly with secondary and tertiary alkyl halides. acs.orgchinesechemsoc.orgnih.gov

Future research is focused on overcoming these limitations through several promising avenues:

Catalytic Approaches: The use of metal catalysts, including palladium, copper, and nickel, has shown significant promise in improving the efficiency of C-P bond formation. acs.orgorganic-chemistry.org Palladium-catalyzed cross-coupling reactions, for instance, are effective for a wide range of substrates and can proceed under milder conditions. acs.org Copper-catalyzed methods, such as the addition of H-phosphonate dialkyl esters to boronic acids, also offer an efficient route to aryl and alkyl phosphonates. organic-chemistry.org The development of novel catalyst systems, potentially involving more abundant and less toxic metals, is a key area of future exploration.

Microwave-Assisted Synthesis: The application of microwave irradiation has emerged as a powerful tool to accelerate reaction times and improve yields in organophosphorus chemistry. mdpi.comscholarsresearchlibrary.com For the Michaelis-Arbuzov reaction, microwave assistance can significantly shorten reaction times from hours to minutes and often leads to higher product yields. scholarsresearchlibrary.com Further optimization of microwave-assisted protocols for long-chain alkylphosphonates like 1-diethoxyphosphorylhexadecane could lead to more energy-efficient and rapid production methods.

Continuous Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature and time, leading to improved purity, selectivity, and yields compared to traditional batch processes. nih.gov The alcoholysis of dialkyl H-phosphonates has been successfully demonstrated in a continuous flow microwave reactor, suggesting that this technology could be adapted for the large-scale, efficient synthesis of 1-diethoxyphosphorylhexadecane. nih.gov

Radical-Based Methods: A radical alternative to the conventional nucleophilic substitution of the Arbuzov reaction has been developed. chinesechemsoc.org This photoredox-catalyzed method works at room temperature, is applicable to a broader range of alkyl halides (including secondary and tertiary), and shows excellent functional group tolerance, which could be highly beneficial for synthesizing more complex derivatives of 1-diethoxyphosphorylhexadecane. chinesechemsoc.org

| Synthetic Method | Key Features | Potential for Efficiency/Yield Enhancement | References |

|---|---|---|---|

| Classical Michaelis-Arbuzov | Reaction of trialkyl phosphite with alkyl halide. | Limited by high temperatures and substrate reactivity. | acs.orgnih.gov |

| Catalytic Methods (Pd, Cu, Ni) | Use of metal catalysts to facilitate C-P bond formation under milder conditions. | Good to high yields with a broad range of substrates. | acs.orgorganic-chemistry.org |

| Microwave-Assisted Reaction | Uses microwave irradiation to accelerate the reaction. | Significantly shorter reaction times and often improved yields. | mdpi.comscholarsresearchlibrary.com |

| Continuous Flow Chemistry | Precise control of reaction conditions in a continuous flow system. | Higher purity, selectivity, and scalability. | nih.gov |

| Radical Arbuzov Reaction | Photoredox-catalyzed radical pathway. | Works at room temperature with a wider substrate scope and high functional group tolerance. | chinesechemsoc.org |

Expansion into Emerging Areas of Materials Science and Chemical Technology

The unique amphiphilic nature of 1-diethoxyphosphorylhexadecane and its acid form, hexadecylphosphonic acid (HDPA), makes them highly valuable in surface science and nanotechnology. The long C16 alkyl chain provides hydrophobicity, while the diethoxyphosphoryl or phosphonic acid headgroup allows for strong adhesion to a variety of substrates, particularly metal oxides. hiyka.comcymitquimica.com This has led to their use in forming highly ordered self-assembled monolayers (SAMs).

Future research is set to expand the application of this compound into several cutting-edge areas:

Advanced Electronics: SAMs derived from HDPA are used as ultra-thin gate dielectrics in organic thin-film transistors (OTFTs). mdpi.com Future work will likely focus on tailoring the alkyl chain length and functional groups to fine-tune the electronic properties of these dielectric layers, aiming for lower operating voltages and improved device stability.

Nanotechnology and Nanomaterials: Alkylphosphonic acids are crucial for the synthesis and surface modification of nanoparticles. They are used as capping agents to control the size and shape of quantum dots and to stabilize magnetic nanoparticles, such as those made of iron(III) oxide (Fe₃O₄), for biomedical applications. reinste.comscientific.net Research is expected to explore the use of 1-diethoxyphosphorylhexadecane in creating novel nanocomposites and functionalized nanoparticles with tailored optical, magnetic, and electronic properties.

Biomedical Implants and Devices: The ability of HDPA to form stable, biocompatible coatings on metal oxides like titanium oxide makes it a prime candidate for surface-modifying biomedical implants. hiyka.commdpi.com These coatings can enhance biocompatibility, reduce biofouling, and potentially be functionalized to promote bone integration. hiyka.commdpi.com Future trajectories will likely involve creating multifunctional coatings that not only improve biocompatibility but also facilitate drug delivery.

Corrosion Inhibition: The formation of dense, hydrophobic monolayers by long-chain alkylphosphonic acids provides excellent protection against corrosion for various metals. hiyka.comresearchgate.net This is a critical application in industries ranging from aerospace to marine engineering. hiyka.com Research will likely focus on developing "smart" coatings that can self-heal or release corrosion inhibitors in response to environmental triggers.

Energy Storage: Recent studies have shown that modifying the surface of cathode materials in lithium-ion batteries, such as lithium manganese oxide (LMO), with alkylphosphonates can enhance chemical stability and reduce manganese dissolution, a key degradation mechanism. osti.govus.com The use of 1-diethoxyphosphorylhexadecane and its derivatives to create tailored interfaces within batteries could lead to longer-lasting and more efficient energy storage devices. osti.govus.com

| Application Area | Function of 1-Diethoxyphosphorylhexadecane/HDPA | Emerging Research Focus | References |

|---|---|---|---|

| Advanced Electronics | Forms self-assembled monolayer (SAM) as a gate dielectric in organic transistors. | Tuning electronic properties for low-voltage, stable devices. | mdpi.com |

| Nanotechnology | Surface modification and stabilization of quantum dots and magnetic nanoparticles. | Creation of novel nanocomposites with tailored properties. | reinste.comscientific.net |

| Biomedical Implants | Forms biocompatible, anti-fouling coatings on titanium and other metals. | Development of multifunctional coatings for drug delivery and enhanced osseointegration. | hiyka.commdpi.com |

| Corrosion Inhibition | Creates a dense, hydrophobic protective layer on metal surfaces. | Development of smart, self-healing anti-corrosion coatings. | hiyka.comresearchgate.net |

| Energy Storage | Surface modification of lithium-ion battery cathodes to improve stability. | Designing specific interfaces for next-generation energy storage devices. | osti.govus.com |

Interdisciplinary Synergies and Collaborative Research Initiatives

The multifaceted nature of research into 1-diethoxyphosphorylhexadecane necessitates a highly interdisciplinary approach, integrating expertise from organic chemistry, materials science, physics, engineering, and biology. Collaborative initiatives are crucial for translating fundamental discoveries into practical technologies.

International and Academic-Industrial Partnerships: The field of organophosphorus chemistry benefits from numerous international collaborations. For example, joint laboratories and research networks have been established between institutions in France, China, and the UK to advance the synthesis and application of organophosphorus materials. hiyka.comdurham.ac.ukuniv-rennes.fr Furthermore, partnerships between universities and industry, such as those involving Sasol Technology and Lubrizol, are vital for scaling up production and developing commercially viable applications. durham.ac.uk These collaborations facilitate the exchange of knowledge, resources, and personnel, accelerating the pace of innovation.

Cross-Disciplinary Research Programs: The development of advanced materials based on 1-diethoxyphosphorylhexadecane inherently requires a convergence of disciplines. For instance, creating a new biomedical implant coating involves synthetic chemists to design and produce the molecule, materials scientists to characterize the coating, and biologists to evaluate its interaction with cells and tissues. mdpi.com Universities and research institutes are increasingly fostering such interdisciplinary environments. For example, collaborations between chemists, biochemists, and electronics experts have been pivotal in developing biosensors based on organophosphate detection. researchgate.net Similarly, research on nerve agent antidotes involves collaboration between institutes of chemistry, biochemistry, and defense faculties. mendelu.cz

Shared Research Infrastructure: Progress in this field is also dependent on access to sophisticated analytical and fabrication facilities. Collaborative frameworks often provide researchers with access to state-of-the-art instrumentation for surface analysis, nanotechnology, and materials testing. The establishment of joint research centers, such as the International Research and Innovation Centre for the Environment (IRICE) between Lancaster University and the Chinese Academy of Sciences, exemplifies how shared infrastructure can tackle complex environmental and materials challenges. lancaster.ac.uk

The future of 1-diethoxyphosphorylhexadecane research is not confined to a single laboratory or discipline. Its trajectory will be shaped by a global network of scientists and engineers working in concert, bridging the gap between fundamental science and real-world impact.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.